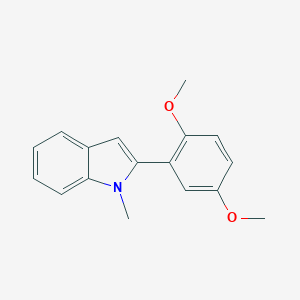
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, also known as DOM, is a psychedelic drug that belongs to the family of phenethylamines. It is a potent hallucinogen that can cause profound changes in perception, thought, and mood. DOM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors, including the dopamine D1 and D2 receptors. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole's mechanism of action is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can cause a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also cause changes in perception, thought, and mood, including visual hallucinations, altered time perception, and changes in emotional state. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It can also be used to study the role of serotonin in the regulation of mood, cognition, and behavior. However, there are also limitations to its use, including the potential for adverse effects on animal subjects and the need for specialized equipment and facilities to handle the drug safely.
Future Directions
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, including the development of new drugs that target serotonin receptors with greater selectivity and specificity. There is also a need for further research on the biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole use and its potential for abuse.
Synthesis Methods
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can be synthesized through several methods, including the Leuckart-Wallach reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Leuckart-Wallach reaction is the most commonly used method and involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and formic acid to yield 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has also been used to study the role of serotonin in the regulation of mood, cognition, and behavior.
properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-11-13(19-2)8-9-17(14)20-3/h4-11H,1-3H3 |
InChI Key |
LUOQSWBBTZJCEJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)